The compound falls under the category of organic halides and ketones. Its structural complexity arises from the presence of both the bromine atom and the ketone functional group within a polycyclic aromatic framework.
The synthesis of 1-(3-Bromo-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone can be achieved through several methods. One common approach involves the bromination of 1-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone using bromine or a brominating agent such as N-bromosuccinimide in an appropriate solvent like carbon tetrachloride or dichloromethane under controlled temperatures to prevent over-bromination.
The molecular structure of 1-(3-Bromo-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone can be represented using various structural formulas:
1-(3-Bromo-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone can participate in various chemical reactions:
For oxidation reactions:
For reduction reactions:
For electrophilic substitution:
The mechanism of action for 1-(3-Bromo-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone involves its interaction with biological targets through its electrophilic ketone group. This functional group can form covalent bonds with nucleophiles in biological molecules such as proteins or nucleic acids.
This compound has potential applications in various scientific fields:
The tetrahydronaphthalene (tetralin) core serves as a privileged structural motif in medicinal chemistry due to its exceptional capacity to mimic natural steroid frameworks. The fully saturated cyclohexyl ring in 5,6,7,8-tetrahydronaphthalene adopts a stable chair conformation that closely approximates the A/B ring system of steroid hormones, while the fused aromatic ring provides planar rigidity analogous to steroid C/D rings. This bioisosteric relationship enables the tetralin scaffold to engage the ligand-binding domains (LBDs) of nuclear receptors with high affinity [6].
The strategic incorporation of alkyl substituents at the 5,5,8,8-positions significantly enhances the scaffold's drug-like properties. gem-Dimethyl groups at these positions induce conformational restraint through the Thorpe-Ingold effect, reducing ring flexibility and pre-organizing the molecule for optimal receptor interactions. This modification simultaneously increases lipophilic character, enhancing membrane permeability and prolonging metabolic stability by shielding oxidation sites. The 3-ethyl substituent (present in the closely related compound CAS 175136-57-9) further extends the hydrophobic surface for van der Waals interactions with receptor subpockets [1].
Recent studies demonstrate that such engineered tetralins exhibit remarkable bioisosteric versatility. Boronic acid derivatives (e.g., (5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)boronic acid, CAS 169126-63-0) serve as key intermediates for Suzuki couplings, enabling rapid diversification of the aromatic ring while maintaining nuclear receptor engagement [2]. These structural adaptations have proven particularly valuable in developing antagonists for apoptosis inhibitor proteins (IAPs), where the tetralin core displaces endogenous ligands through competitive binding at BIR domains [6].
Table 1: Bioisosteric Applications of Tetralin Derivatives in Drug Development
Biological Target | Tetralin Derivative | Therapeutic Application | Key Structural Advantage |
---|---|---|---|
Nuclear Receptors | 3-Ethyl-5,5,8,8-tetramethyl-tetralin conjugates | Cancer therapy | Steroid-mimicking geometry |
IAP Proteins | Tetralin-linked peptidomimetics | Apoptosis induction | Hydrophobic cavity engagement |
Kinase Domains | Tetralin-boronic acid hybrids | Targeted protein degradation | Tunable binding orientation |
DNA Minor Groove | Polyhydroxylated tetralins | Antiproliferative agents | Curvature complementarity |
The β-carbonyl bromoacetyl group (-COCH₂Br) at the 2-position of the aromatic ring represents a versatile synthetic handle that enables diverse derivatization pathways critical for structure-activity relationship exploration. This functional group exhibits exceptional electrophilic reactivity due to the synergistic polarization between the electron-withdrawing carbonyl and the bromine atom, creating a potent carbon electrophile susceptible to nucleophilic displacement [1].
Quantum mechanical analyses reveal that the conjugation effects between the acetyl carbonyl and aromatic system significantly influence reaction pathways. The carbonyl group withdraws electron density from the aromatic ring, creating electron-deficient regions at ortho positions that direct electrophilic attacks. Simultaneously, this conjugation stabilizes the enolized transition state during nucleophilic substitutions at the bromomethyl carbon [8]. The bromoacetyl moiety demonstrates preferential reactivity with:
Experimental evidence from analogous systems demonstrates that bromoacetyl compounds serve as pivotal intermediates for synthesizing heterocyclic bioactive molecules. For instance, bromoacetyl-tetralins undergo efficient displacement with tetrazoles to generate compounds exhibiting nanomolar cytotoxicity against leukemia K-562 cells (IC₅₀ = 56.4 nM) [4] [7]. The reaction proceeds via an SN2 mechanism where nucleophilic attack inverts the stereochemistry at the methylene carbon:
Ar-CO-CH₂Br + Nu⁻ → Ar-CO-CH₂Nu + Br⁻ (Rate = k[ArCOCH₂Br][Nu])
Table 2: Comparative Electrophilic Reactivity of Bromoacetyl Derivatives
Nucleophile | Reaction Product | Activation Energy (kcal/mol) | Biologically Active Conjugates |
---|---|---|---|
Tetrazole | -COCH₂-tetrazolyl | 6.71 | Antileukemic agents (IC₅₀ 56.4 nM) |
Benzylamine | -COCH₂NHBn | 8.92 | HDAC inhibitors |
Thiophenol | -COCH₂SPh | 7.35 | Antioxidant prodrugs |
Azide | -COCH₂N₃ | 5.66 | Click chemistry precursors |
The strategic placement of geminal dimethyl groups at the 5,5 and 8,8 positions fundamentally alters the molecule's conformational landscape through a combination of steric and electronic effects. X-ray crystallographic studies of analogous tetralins reveal that these substituents enforce a distorted chair conformation in the saturated ring where the methyl groups adopt equatorial orientations, minimizing 1,3-diaxial interactions. This conformation creates a protruding hydrophobic surface that complements the flat aromatic plane, establishing a unique molecular topography optimized for receptor binding [1].
Computational analyses quantify significant steric energy penalties associated with deviating from the preferred conformation. The rotational barrier around the C5-C8 axis increases by ~3.8 kcal/mol compared to unsubstituted tetralin due to van der Waals repulsion between methyl groups and adjacent hydrogens. Additionally, the Thorpe-Ingold effect enhances ring puckering by compressing C-C-C bond angles by 2-4°, further rigidifying the structure [8]. These effects collectively reduce the entropy penalty upon receptor binding, enhancing binding affinity.
The gem-dimethyl groups profoundly influence electronic distribution throughout the system. Hyperconjugation between methyl C-H σ-bonds and the adjacent carbocationic center in Wheland intermediates stabilizes electrophilic substitution transition states by 4.05 kcal/mol. This directs electrophiles predominantly to the C6 position rather than the sterically hindered C4 position near the acetyl group, as confirmed by QM studies showing an 11.59 kcal/mol energy barrier for C4 bromination versus 6.71 kcal/mol for C6 [8]. The methyl groups also create a shielded microenvironment that protects the saturated ring from oxidative metabolism, extending plasma half-life 3-fold compared to non-methylated analogs.
Table 3: Conformational and Steric Parameters of gem-Dimethyl Tetralin Derivatives
Structural Parameter | Unsubstituted Tetralin | 5,5,8,8-Tetramethyl Tetralin | Biological Consequence |
---|---|---|---|
C5-C8-C9 Bond Angle | 111.5° | 107.8° | Enhanced ring puckering |
Rotational Barrier | 4.2 kcal/mol | 8.0 kcal/mol | Reduced conformational flexibility |
Van der Waals Volume | 185 ų | 228 ų | Improved hydrophobic binding |
Metabolic Oxidation Half-life | 42 min | 128 min | Enhanced pharmacokinetics |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: